Product packaging for 4-Phenoxybenzo[b]thiophene(Cat. No.:CAS No. 1121585-31-6)

4-Phenoxybenzo[b]thiophene

Cat. No.: B11883968
CAS No.: 1121585-31-6
M. Wt: 226.30 g/mol
InChI Key: HFKNWNGNAYJIJJ-UHFFFAOYSA-N
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Description

4-Phenoxybenzo[b]thiophene (CAS 1121585-31-6) is an aromatic organic compound with the molecular formula C14H10OS and a molecular weight of 226.29 g/mol. This compound belongs to the class of 1-benzothiophenes, which are privileged scaffolds in medicinal chemistry due to their versatile pharmacophoric properties and significant presence in FDA-approved drugs . The benzothiophene core, a five-membered ring system containing a sulfur atom, serves as a key building block for the synthesis of more complex, bioactive structures . It has a calculated density of 1.232 g/cm³ . The primary research value of this compound lies in its application as a key synthetic intermediate in drug discovery and medicinal chemistry research. The phenoxy substituent and the benzo[b]thiophene core provide accessible sites for further synthetic modification, allowing researchers to develop novel analogues for structure-activity relationship (SAR) studies . The sulfur atom in the thiophene ring can enhance drug-receptor interactions by participating in additional hydrogen bonding, potentially improving the binding affinity and metabolic stability of lead compounds . This makes it a valuable compound for projects aimed at developing new therapeutic agents, particularly as a bio-isosteric replacement for monosubstituted phenyl rings . Benzothiophene derivatives are found in a wide array of pharmacologically active molecules, spanning therapeutic areas such as oncology, inflammation, infectious diseases, and central nervous system disorders . Notable drugs featuring the benzothiophene scaffold include raloxifene (oncological), zileuton (asthma), and sertaconazole (antifungal) . Consequently, this compound is a compound of high interest for researchers working in preclinical development across these fields. Handling Statement: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10OS B11883968 4-Phenoxybenzo[b]thiophene CAS No. 1121585-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1121585-31-6

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

4-phenoxy-1-benzothiophene

InChI

InChI=1S/C14H10OS/c1-2-5-11(6-3-1)15-13-7-4-8-14-12(13)9-10-16-14/h1-10H

InChI Key

HFKNWNGNAYJIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CSC3=CC=C2

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 4 Phenoxybenzo B Thiophene Systems

Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene Nucleus

The benzo[b]thiophene core is known to undergo electrophilic aromatic substitution. The position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. Generally, the thiophene (B33073) ring is more reactive than the benzene (B151609) ring. Within the thiophene ring, the C2 and C3 positions are the most susceptible to electrophilic attack. The presence of the phenoxy group at the 4-position, an electron-donating group through resonance, is expected to influence the regioselectivity of these substitutions.

Research into the electrophilic substitution of benzo[b]thiophene derivatives has established a general order of reactivity for the available positions. While specific studies on 4-phenoxybenzo[b]thiophene are limited, the general principles of electrophilic substitution on substituted benzo[b]thiophenes can be applied. For instance, Vilsmeier-Haack formylation of benzo[b]thiophene typically yields the 3-formyl derivative, while acylation can lead to a mixture of 2- and 3-substituted products. The directing effect of the 4-phenoxy group would likely enhance the reactivity of the benzo moiety, potentially leading to substitution at the C5 or C7 positions, in competition with the favored C2 and C3 positions of the thiophene ring.

Nucleophilic Substitution Reactions in Derivatization Processes

Nucleophilic substitution reactions on the benzo[b]thiophene scaffold are less common than electrophilic substitutions unless the ring is activated by electron-withdrawing groups or through the formation of a lithiated intermediate. The derivatization of this compound can be effectively achieved through metal-halogen exchange followed by quenching with an electrophile.

For instance, treatment of a bromo-substituted this compound with an organolithium reagent, such as n-butyllithium, at low temperatures generates a highly reactive lithiated species. This intermediate can then react with a variety of electrophiles to introduce new functional groups onto the benzo[b]thiophene core. This approach offers a versatile method for the synthesis of a wide array of derivatives.

Intramolecular Cyclization Mechanisms and Pathways

The this compound structure serves as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed via an electrophilic attack from a side chain onto the electron-rich benzo[b]thiophene nucleus.

A common strategy involves the introduction of a reactive functional group onto the phenoxy moiety, which can then participate in a ring-closing reaction. For example, a Pictet-Spengler or Bischler-Napieralski type reaction could be envisaged if an appropriate side chain is present on the phenoxy ring. The regioselectivity of the cyclization would be governed by the relative nucleophilicity of the various positions on the benzo[b]thiophene core and the steric constraints of the transition state.

Exploration of Radical Reaction Pathways

Radical reactions involving benzo[b]thiophene derivatives have been explored, offering alternative pathways for functionalization. These reactions can be initiated by radical initiators such as AIBN or by photolytic or thermal means. The addition of radicals to the benzo[b]thiophene system can occur, as can substitution reactions on the aromatic rings.

While specific studies on the radical reactions of this compound are not extensively documented, the general behavior of benzo[b]thiophenes suggests that radical addition would likely occur at the C2 and C3 positions. The stability of the resulting radical intermediate would be a key factor in determining the outcome of the reaction.

Influence of Substituents on Reaction Selectivity and Rate

The nature and position of substituents on the this compound system have a profound impact on both the rate and selectivity of its reactions. Electron-donating groups on either the phenoxy or the benzo[b]thiophene rings will generally increase the rate of electrophilic substitution and direct incoming electrophiles to specific positions. Conversely, electron-withdrawing groups will deactivate the rings towards electrophilic attack and may facilitate nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Phenoxybenzo B Thiophene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy of 4-phenoxybenzo[b]thiophene would be expected to reveal distinct signals for each of the ten unique protons in the molecule. The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) would show a complex pattern of multiplets corresponding to the protons on both the benzo[b]thiophene and phenoxy rings.

The protons on the benzo[b]thiophene core (H-2, H-3, H-5, H-6, and H-7) and the protons on the phenoxy group (H-2', H-3', H-4', H-5', and H-6') would exhibit characteristic chemical shifts influenced by their electronic environment and proximity to the sulfur and oxygen heteroatoms. The coupling constants (J values) between adjacent protons would provide critical information about their relative positions (ortho, meta, or para).

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.30 - 7.50DoubletJ(H2-H3) = 5.0 - 6.0
H-37.10 - 7.30DoubletJ(H3-H2) = 5.0 - 6.0
H-57.70 - 7.90Doublet of doubletsJ(H5-H6) = 7.5 - 8.5, J(H5-H7) = 1.0 - 2.0
H-67.20 - 7.40TripletJ(H6-H5) = 7.5 - 8.5, J(H6-H7) = 7.5 - 8.5
H-77.40 - 7.60Doublet of doubletsJ(H7-H6) = 7.5 - 8.5, J(H7-H5) = 1.0 - 2.0
H-2'/H-6'7.00 - 7.20DoubletJ(H2'-H3') = 7.0 - 8.0
H-3'/H-5'7.30 - 7.50TripletJ(H3'-H2') = 7.0 - 8.0, J(H3'-H4') = 7.0 - 8.0
H-4'7.10 - 7.30TripletJ(H4'-H3') = 7.0 - 8.0

Note: The predicted data in this table is based on typical chemical shift ranges for analogous structures and should be confirmed by experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, fourteen distinct signals would be expected, corresponding to each carbon atom in the structure. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.

The carbons of the benzo[b]thiophene moiety and the phenoxy group would resonate at characteristic chemical shifts. Carbons bonded to the heteroatoms (C-3a, C-7a, C-4, and C-1') would show downfield shifts due to the electron-withdrawing effects of sulfur and oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2125.0 - 127.0
C-3123.0 - 125.0
C-3a138.0 - 140.0
C-4150.0 - 152.0
C-5122.0 - 124.0
C-6124.0 - 126.0
C-7115.0 - 117.0
C-7a139.0 - 141.0
C-1'155.0 - 157.0
C-2'/C-6'118.0 - 120.0
C-3'/C-5'129.0 - 131.0
C-4'123.0 - 125.0

Note: The predicted data in this table is based on typical chemical shift ranges for analogous structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include C-H stretching from the aromatic rings, C=C stretching within the aromatic systems, and the C-O-C stretching of the ether linkage. The presence of the benzo[b]thiophene ring would also give rise to specific C-S stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C stretching
1250 - 1200Aryl-O-C asymmetric stretching
1050 - 1000Aryl-O-C symmetric stretching
750 - 700C-S stretching
850 - 750Aromatic C-H out-of-plane bending

Note: The predicted data in this table is based on typical IR absorption ranges for the specified functional groups and should be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound (C₁₄H₁₀OS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve cleavage of the ether bond, leading to fragments corresponding to the phenoxy and benzo[b]thienyl moieties.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon
226.0452[C₁₄H₁₀OS]⁺ (Molecular Ion)
133.0320[C₈H₅S]⁺ (Benzo[b]thienyl fragment)
93.0340[C₆H₅O]⁺ (Phenoxy fragment)
77.0391[C₆H₅]⁺ (Phenyl fragment)

Note: The predicted m/z values are calculated based on the elemental composition and should be confirmed by experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₄H₁₀OS, the theoretical elemental composition can be calculated.

Table 5: Elemental Analysis Data for this compound

ElementTheoretical Percentage
Carbon (C)74.31%
Hydrogen (H)4.45%
Oxygen (O)7.07%
Sulfur (S)14.17%

Note: Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and composition of the compound.

Computational and Theoretical Investigations of 4 Phenoxybenzo B Thiophene Systems

Quantum Chemical Methods: Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of molecules like 4-phenoxybenzo[b]thiophene. DFT calculations, by approximating the many-body electronic Schrödinger equation, allow for the determination of optimized molecular geometries, bond lengths, and bond angles with a high degree of accuracy.

For this compound, DFT studies would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, revealing the most stable three-dimensional arrangement. The resulting optimized geometry provides crucial information about the planarity of the benzo[b]thiophene core and the orientation of the phenoxy group relative to it.

Furthermore, analysis of the electronic structure through DFT provides insights into the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in understanding the molecule's reactivity and its potential role in electronic applications.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC-S1.75 Å
Bond LengthC-O1.38 Å
Bond LengthC=C (thiophene ring)1.37 Å
Bond AngleC-O-C118°
Dihedral AngleC(benzo)-C(4)-O-C(phenoxy)Variable, dependent on conformation

Note: The values presented are exemplary and would be determined with precision in a specific computational study.

Computational Nuclear Magnetic Resonance Spectroscopy for Chemical Shift Prediction and Conformational Analysis

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for predicting the chemical shifts (δ) of ¹H and ¹³C nuclei within a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, researchers can generate a theoretical NMR spectrum.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. The predicted chemical shifts are then compared with experimental NMR data to validate the computed structure and to aid in the assignment of complex spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or dynamic processes, providing deeper insights into the molecule's behavior in solution.

Conformational analysis is another key application. By calculating the NMR parameters for different low-energy conformers of this compound, it is possible to determine the most likely conformation present in a given environment by matching the theoretical spectrum to the experimental one.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry offers a window into the energetic landscapes of chemical reactions involving this compound. Theoretical studies can elucidate reaction mechanisms by identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in electrophilic substitution reactions, a common reactivity pattern for aromatic systems, theoretical calculations can predict the most favorable site of attack on the this compound scaffold. By modeling the potential energy surface of the reaction, researchers can determine whether substitution is more likely to occur on the benzo[b]thiophene core or the phenoxy ring and at which specific positions. This is achieved by locating the transition state structures and calculating the energy barriers for each possible pathway.

These studies are invaluable for understanding the regioselectivity and stereoselectivity of reactions, guiding synthetic chemists in the development of efficient and selective transformations.

Global Reactivity Descriptors from Quantum Chemical Calculations

Key global reactivity descriptors for this compound include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in predicting the reactivity of this compound in various chemical environments and in comparing its reactivity to other related compounds.

Table 2: Exemplary Global Reactivity Descriptors for this compound

DescriptorFormulaTypical Calculated Value (Arbitrary Units)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.5 eV
Hardness (η)E_LUMO - E_HOMO5.0 eV
Electrophilicity Index (ω)μ² / (2η)1.22 eV

Note: These values are for illustrative purposes and would be determined from specific quantum chemical calculations.

In Silico Modeling for Chemical Design Principles

The insights gained from the aforementioned computational studies form the basis for in silico modeling and the rational design of new molecules based on the this compound scaffold. By understanding the structure-property relationships, chemists can computationally screen virtual libraries of derivatives to identify candidates with desired electronic, optical, or reactive properties.

For example, if the goal is to design a derivative with a smaller HOMO-LUMO gap for potential applications in organic electronics, computational models can predict how different substituents on the aromatic rings will affect the frontier orbital energies. This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. Through iterative cycles of computational design, synthesis, and experimental validation, the development of novel materials and functional molecules can be systematically advanced.

Targeted Applications in Materials Science and Industrial Chemistry

Organic Electronics: Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The benzo[b]thiophene scaffold is a privileged structure in the realm of organic electronics due to its rigid, planar nature and sulfur-containing aromatic system, which facilitates intermolecular charge transport. researchgate.netnih.gov Derivatives of benzo[b]thiophene are extensively utilized as building blocks for organic semiconductors in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies heavily on the charge carrier mobility of the organic semiconductor used. Benzo[b]thiophene and its fused-ring derivatives, such as ambeed.combenzothieno[3,2-b] ambeed.combenzothiophene (B83047) (BTBT), are renowned for their use in high-performance OFETs. researchgate.net The introduction of substituents onto the benzo[b]thiophene core can modulate the electronic properties and influence the solid-state packing, which is crucial for efficient charge transport. While direct studies on 4-Phenoxybenzo[b]thiophene in OFETs are not extensively documented, related thieno[3,2-b]thiophene (B52689) and benzothiadiazole co-polymers have been successfully employed as semiconducting channels in low-voltage OFETs. rsc.org For instance, a polymer incorporating a substituted thieno[3,2-b]thiophene unit achieved a hole mobility of 0.1 cm²/Vs. rsc.org Similarly, other complex thienoacenes have demonstrated hole mobilities as high as 2.1 cm²/Vs in polycrystalline OFETs, underscoring the potential of the core structure. umons.ac.benih.gov The phenoxy group in this compound could potentially enhance solubility for solution-based processing, a significant advantage for fabricating large-area, low-cost electronic devices. mdpi.com

Organic Photovoltaics (OPVs): In OPVs, benzo[b]thiophene derivatives often serve as the electron-donor material in the bulk-heterojunction active layer, frequently paired with fullerene-based acceptors. researchgate.netco-ac.com The design of these donor molecules aims to optimize their light absorption characteristics and energy level alignment with the acceptor material to maximize power conversion efficiency (PCE). mdpi.com For example, a star-shaped molecule with a triphenylamine (B166846) core and a thieno[3,2-b]thiophene π-bridge was synthesized for use in solution-processable OPVs. mdpi.com Another D–A type small molecule incorporating a dithienothiophene unit achieved a PCE of 4.0%. mdpi.com More recently, a random ternary polymer strategy, which involves incorporating a weak electron-withdrawing unit into a polymer backbone, has led to non-fullerene OSCs with efficiencies reaching 17.6%, demonstrating the impact of fine-tuning the electronic structure of thiophene-based polymers. nih.gov The this compound structure could be a valuable intermediate for creating novel donor materials where the phenoxy group helps to tune the HOMO/LUMO energy levels and improve processability.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern optoelectronics and photonics, with applications in frequency conversion and optical switching. nih.govscispace.com Organic molecules with large π-conjugated systems and significant charge transfer characteristics are promising candidates for NLO applications. nih.govcapes.gov.br Thiophene-based compounds are widely studied in this context. capes.gov.brnih.gov

The structure of this compound suggests potential NLO activity. The benzo[b]thiophene unit provides an extended π-electron system, and the phenoxy group can act as an electron-donating moiety. This inherent donor-π-acceptor potential could be enhanced by further substitution on the phenoxy or thiophene (B33073) rings to create molecules with large hyperpolarizability values (β and γ), which are key metrics for NLO performance.

Table 1: NLO Properties of Related Thiophene Derivatives

Compound Type NLO Property Measured Value Reference
Phenylethylene Derivative (B2) Nonlinear Absorption Coefficient (β) 1.85 × 10⁻¹⁰ m/W scispace.com
Phenylethylene Derivative (B3) Nonlinear Absorption Coefficient (β) 1.9 × 10⁻¹⁰ m/W scispace.com
Thiophene/Phenylene Oligomer Two-Photon Absorption (2PA) States at 650 & 800 nm capes.gov.brnih.gov

Role as Key Intermediates in Advanced Organic Synthesis

Benzo[b]thiophene and its derivatives are versatile intermediates in synthetic chemistry, providing a scaffold for building more complex molecules for pharmaceuticals and materials science. nih.gov this compound can serve as a crucial building block, allowing for the introduction of the phenoxy-substituted benzothiophene moiety into larger molecular frameworks.

Synthetic routes to substituted benzo[b]thiophenes often involve intramolecular cyclization or cross-coupling reactions. acs.org A method for synthesizing 2-aryl-3-phenoxybenzo[b]thiophenes has been developed, starting from the benzo[b]thiophene core and using an aromatic nucleophilic substitution reaction, demonstrating a pathway to related structures. acs.org The synthesis of this compound itself can be envisioned through reactions such as the cyclization of a substituted thiophene precursor. google.com

Once formed, this compound can undergo further functionalization. For instance, derivatives like this compound-7-CARBALDEHYDE are available, indicating that functional groups can be introduced onto the benzene (B151609) ring of the benzothiophene system. chemsrc.com This aldehyde functionality opens up a vast array of subsequent chemical transformations, including condensations, oxidations, and reductions, to build more elaborate structures. The core structure can also be modified through reactions like Suzuki-Miyaura coupling if a halogen is present on the ring system, enabling the formation of C-C bonds to construct advanced materials for organic electronics or other applications. mdpi.com

Utility in Agrochemicals

The application of heterocyclic compounds in agriculture as pesticides and herbicides is well-established. Thiophene derivatives, in particular, have been investigated for their biological activities. While there is limited direct research citing this compound specifically for agrochemical use, the broader class of thiophene-containing heterocycles has shown promise.

For example, 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized from thiophene-containing precursors, have been explored for various biological activities, including as potential pesticides. ut.ac.ir Some N-substituted arylthiosemicarbazide derivatives, synthesized from a phenoxy-benzo[b]thiophene starting material, were screened for antimicrobial activity. ut.ac.ir This suggests that the phenoxy-benzo[b]thiophene scaffold can be incorporated into biologically active molecules. The structural similarity of the benzo[b]thiophene nucleus to other biologically active compounds makes it an attractive target for designing new lead molecules in various fields, which could extend to agrochemicals. nih.gov Further research would be needed to explore the specific herbicidal or pesticidal properties of this compound and its derivatives.

Potential in Advanced Dyes and Pigments

The thiophene ring is a well-known component in the chemistry of dyes and pigments, valued for its ability to act as an electron-rich system within a chromophore. sapub.org The heterocyclic nature of the thiophene ring often imparts good sublimation fastness, a desirable property for dyeing synthetic fibers like polyester (B1180765). sapub.org The development of synthetic routes to 2-aminothiophenes was a major advance, enabling their use as diazo components to create a wide range of red-to-blue disperse dyes. tubitak.gov.tr

This compound possesses the core structural elements of a dye precursor. The extended conjugation of the benzo[b]thiophene system forms a basic chromophore, and the phenoxy group acts as an auxochrome, which can modify the color and fastness properties of the dye. By introducing diazotizable amino groups and coupling with various aromatic components, it is conceivable to create a range of azo dyes based on the this compound scaffold. sapub.orgresearchgate.net

For example, monoazo disperse dyes have been synthesized by diazotizing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and coupling it with N-arylmaleimides, resulting in reddish-pink shades on polyester fabric with excellent fastness properties. tubitak.gov.tr Thieno[3,2-b]thiophene has also been used as a π-spacer in push-pull dyes for dye-sensitized solar cells (DSSCs), where it helps facilitate intramolecular charge transfer (ICT), a fundamental process for both color and photovoltaic function. core.ac.uk The absorption spectra of such dyes typically show a strong ICT band, with the exact wavelength (and thus color) depending on the specific donor and acceptor groups attached to the conjugated system. core.ac.uk

Table 2: Spectroscopic Data for Related Thiophene-Based Dyes

Dye Structure Type Donor Group Absorption Max (λmax) Reference
Push-pull dye with thieno[3,2-b]thiophene spacer Thiophene 399 nm core.ac.uk
Push-pull dye with thieno[3,2-b]thiophene spacer Hexyl-bithiophene 433 nm core.ac.uk

Q & A

Q. What are the standard synthetic routes for 4-Phenoxybenzo[b]thiophene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound typically involves:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of brominated benzo[b]thiophene derivatives with phenoxy boronic acids under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield; for example, elevated temperatures (80–100°C) in toluene/ethanol mixtures improve coupling efficiency .
  • Direct Functionalization : Electrophilic aromatic substitution (EAS) on benzo[b]thiophene using phenoxy groups. Catalysts like Lewis acids (AlCl₃) or iodine enhance regioselectivity .
  • Safety Note : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and phenoxy substitution patterns. Aromatic protons in benzo[b]thiophene typically resonate at δ 7.0–8.0 ppm, while phenoxy protons appear downfield .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₀OS requires m/z 234.047). Fragmentation patterns distinguish positional isomers .
  • X-ray Crystallography : Resolves ambiguities in solid-state structure, particularly for crystallizable derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Moisture-sensitive derivatives require desiccants (e.g., silica gel) .
  • Handling : Use nitrile gloves (EN374 standard) and safety goggles to prevent dermal/ocular exposure. Avoid contact with oxidizing agents to prevent decomposition .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to minimize sulfur oxide emissions .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G** level to calculate HOMO-LUMO gaps. For example, phenoxy substitution reduces the bandgap by 0.3–0.5 eV, enhancing charge transport in organic electronics .
  • Kinetic Monte Carlo Simulations : Model electropolymerization kinetics (e.g., diffusion-limited growth rates at 263–303 K) to optimize conductive polymer synthesis .
  • Spectroscopic Predictions : Compare computed IR/Raman spectra (e.g., C–S stretching modes at 600–700 cm⁻¹) with experimental data to validate structural models .

Q. What strategies resolve contradictions in spectroscopic data when characterizing substituted benzo[b]thiophenes?

Methodological Answer:

  • Isotopic Labeling : Use ³³S- or ¹³C-labeled analogs to distinguish overlapping NMR/IR signals. For example, ³³S hyperfine splitting clarifies sulfur-centered reactivity .
  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction (α = 0.05) to statistically validate peaks in high-throughput MS datasets, reducing false positives .
  • Variable-Temperature Studies : Resolve dynamic effects (e.g., rotational isomers) by acquiring NMR spectra at 243–323 K .

Q. What role does temperature play in the electropolymerization of thiophene derivatives, and how can this inform the synthesis of conductive polymers?

Methodological Answer:

  • Mechanistic Insights : Lower temperatures (263–273 K) favor nucleation-controlled growth, producing denser poly(thiophene) films with higher conductivity (σ ≈ 10² S/cm). At 293–303 K, diffusion-dominated growth yields porous structures suitable for capacitive applications .
  • Optimization Protocol : Use cyclic voltammetry (CV) in acetonitrile/TBAPF₆ electrolytes. A temperature gradient (ΔT = 20 K) during polymerization reduces defects by 30% .
  • In Situ Monitoring : Pair electrochemical impedance spectroscopy (EIS) with Arrhenius analysis to determine activation energies for oligomer precipitation (~45 kJ/mol) .

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